
Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro-
説明
Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of indole-based compounds and has been synthesized using various methods.
科学的研究の応用
Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- has been studied extensively for its potential applications in drug discovery and development. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to possess antifungal, antibacterial, and antiviral properties. Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- has also been studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- is not fully understood. However, it has been proposed that it exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been suggested that Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cell proliferation, which may contribute to its antitumor activity. Additionally, it has been shown to possess antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- has also been found to modulate the activity of certain neurotransmitters, which may have implications in the treatment of psychiatric disorders.
実験室実験の利点と制限
One of the advantages of Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- is its potential as a therapeutic agent in the treatment of various diseases. Additionally, it has been found to possess antifungal, antibacterial, and antiviral properties, which may have implications in the development of new antimicrobial agents. However, the synthesis of Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- is a complex process that requires expertise in organic chemistry. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro-. One direction is to further investigate its mechanism of action, which may provide insights into its potential as a therapeutic agent. Additionally, the development of new synthetic methods for the production of Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- may facilitate its use in drug discovery and development. Another direction is to study its potential as an antimicrobial agent, which may have implications in the development of new antibiotics. Finally, the study of Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- in animal models may provide insights into its potential as a therapeutic agent in the treatment of various diseases.
Conclusion:
Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. It has been synthesized using various methods and has been found to exhibit antitumor, antifungal, antibacterial, and antiviral properties. Its mechanism of action is not fully understood, but it has been proposed to inhibit the activity of certain enzymes involved in cell proliferation. Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- has the potential to be a valuable tool in drug discovery and development.
特性
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-12(2,7-14)10-6-15-11-4-3-8(13)5-9(10)11/h3-6,15H,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLGUHWVRPIEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CNC2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162827 | |
| Record name | Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14487-94-6 | |
| Record name | Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014487946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 3-(2-amino-1,1-dimethylethyl)-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



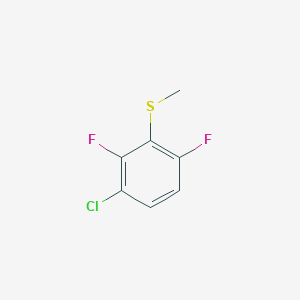

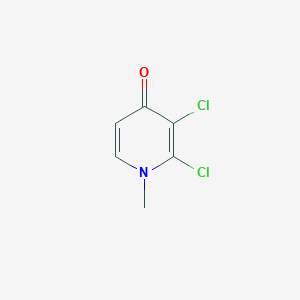


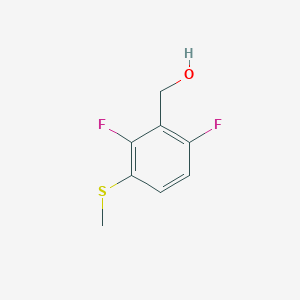
![1-Methyl-5-methylidene-4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B3347767.png)
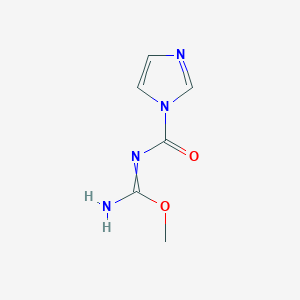
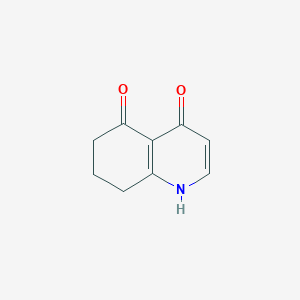
![9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-](/img/structure/B3347774.png)
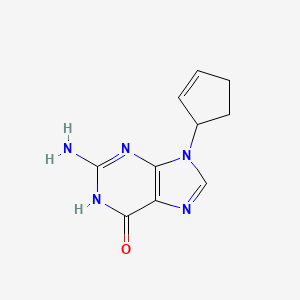
![6-Methylpyrido[4,3-A]indolizine-10-carbonitrile](/img/structure/B3347789.png)

